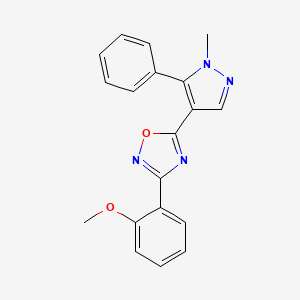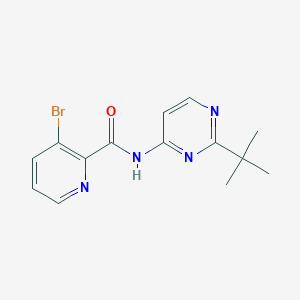![molecular formula C11H9BrN2O2 B6623519 N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in the field of cancer research. The compound has been shown to selectively inhibit the activity of a specific protein, which plays a crucial role in the growth and survival of cancer cells. In
Mécanisme D'action
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are a key component of chromatin, and regulates the transcription of genes involved in cell growth and survival. N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, leading to the inhibition of gene transcription and ultimately inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been shown to inhibit tumor growth in animal models of cancer. The compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide is its specificity for BRD4. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of BRD4 in cancer biology. However, one limitation of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the cost of the compound may be a limiting factor for some researchers.
Orientations Futures
There are several potential future directions for research on N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, the combination of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide with other anti-cancer agents may enhance its therapeutic efficacy. Finally, the use of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide as a tool for studying the role of BRD4 in cancer biology may lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide (N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide) is a small molecule inhibitor with promising applications in cancer research. The compound has been shown to selectively inhibit the activity of BRD4, leading to cell cycle arrest and apoptosis in cancer cells. While there are limitations to the use of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide in lab experiments, its specificity and potency make it a valuable tool for studying the role of BRD4 in cancer biology. Future research on N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide may lead to the development of new cancer therapies and a better understanding of the molecular mechanisms involved in cancer growth and survival.
Méthodes De Synthèse
The synthesis of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide involves the reaction of 5-bromofuran-2-carbaldehyde with 3-aminopyridine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research. The compound has been shown to selectively inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression in cancer cells. Inhibition of BRD4 activity has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-4-3-9(16-10)7-14-11(15)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQLDXHXWKGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)
![4-[[[[1-(dimethylamino)cyclobutyl]methyl-methylcarbamoyl]amino]methyl]-N-methylbenzamide](/img/structure/B6623467.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6623469.png)
![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)

![N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623499.png)
![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)


![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)
